N-(2-thien-2-ylethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

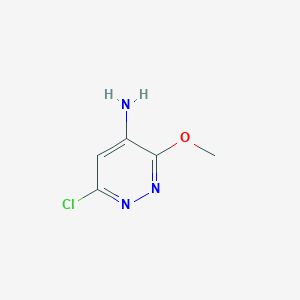

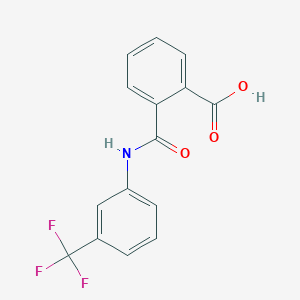

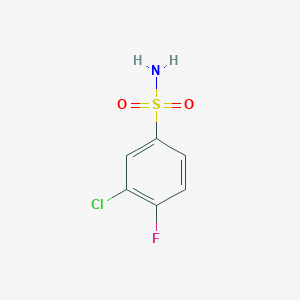

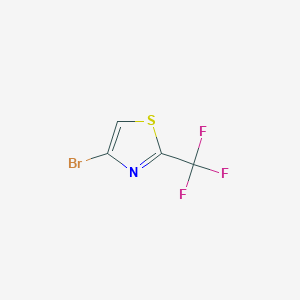

N-(2-thien-2-ylethyl)urea is a chemical compound with the CAS Number: 106860-34-8 and a molecular weight of 170.24 . Its molecular formula is C7H10N2OS .

Synthesis Analysis

The synthesis of N-(2-thien-2-ylethyl)urea involves nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method has been found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis

The molecular structure of N-(2-thien-2-ylethyl)urea consists of 7 Carbon atoms, 10 Hydrogen atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom . The InChI code for this compound is 1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) .Physical And Chemical Properties Analysis

N-(2-thien-2-ylethyl)urea has a molecular weight of 170.24 .Relevant Papers The relevant papers retrieved include a study on the conjoint application of nano-urea with conventional fertilizers and a paper on a practically simple, catalyst free and scalable synthesis of N-substituted ureas in water .

Applications De Recherche Scientifique

Agricultural Applications

Urea as a Nitrogen Fertilizer : Urea is extensively used as a nitrogen fertilizer in agriculture. Long-term urea fertilization has been shown to alter the composition and increase the abundance of soil ureolytic bacterial communities, potentially increasing the risk of nitrogen loss and soil degradation (Sun, Li, Hu, & Liu, 2019).

Urease Inhibitors in Agriculture : Urease inhibitors, such as N-(n-butyl) thiophosphoric triamide (NBPT), are used to reduce nitrogen losses from urea fertilizers. They have been found effective in reducing ammonia, nitrous oxide, and nitric oxide emissions from fertilized fields (Abalos, Sanz-Cobeña, Misselbrook, & Vallejo, 2012).

Urea Use in Rice Production : Studies on rice production have shown that urea, along with urease inhibitors like NBPT, can reduce ammonia volatilization and enhance nitrogen uptake and yield in rice (Norman et al., 2009).

Chemical and Industrial Applications

Urea-Based Metal Complexes : Urea and thiourea-based metal complexes have a wide range of applications, including in biological activities, sensors, optical properties, and corrosion inhibition studies. These compounds have stimulated research into novel applications in various fields (Mohapatra et al., 2019).

Urea Derivatives in Plant Biology : Certain urea derivatives exhibit cytokinin-like activity and can enhance adventitious root formation in plants. Studies have explored the structure-activity relationship of these compounds to identify new urea cytokinins (Ricci & Bertoletti, 2009).

Urea in Soil Quality and Environmental Impact : The use of urea in agriculture can have significant impacts on soil quality and the environment. Research has been conducted on how urea application affects soil properties and the emission of greenhouse gases (Sanz-Cobeña, Misselbrook, Camp, & Vallejo, 2011).

Biomedical and Biochemical Research

Urea in Biomedical Diagnostics : Urea, as a metabolic product, is crucial in biomedical diagnostics. It has been used in developing hydrogel-based biosensors for urea detection, demonstrating potential for applications in industrial and medical diagnostics (Erfkamp, Guenther, & Gerlach, 2019).

Urea in Plant Physiology : Urea is an important nitrogen metabolite in plants. Studies on Arabidopsis have identified urea transporter genes, indicating the role of these transporters in equilibrating urea concentrations in different cellular compartments (Liu, Ludewig, Gassert, Frommer, & von Wirén, 2003).

Propriétés

IUPAC Name |

2-thiophen-2-ylethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFZOWWTCYPZND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-thien-2-ylethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.